molecular formula C27H29BrN2OS B2692668 N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide CAS No. 1023845-61-5

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide

Cat. No. B2692668
CAS RN: 1023845-61-5
M. Wt: 509.51
InChI Key: JPHUAOPLHMNUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • ChemSpider ID : 21665696

Molecular Structure Analysis

The molecular structure of N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide comprises an adamantane scaffold linked to an indole ring via a sulfanyl-ethyl linker. The bromophenyl group further enhances its complexity .


Chemical Reactions Analysis

While specific reactions for this compound are not directly documented, we can infer that it may participate in various functionalization reactions. These could involve the activation of C–H bonds, leading to the incorporation of diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Antagonist Properties : A study highlighted the synthesis of a series of 1-adamantanecarboxamides, examining their potency as selective 5-HT2 receptor antagonists. One of the compounds demonstrated high affinity and selectivity for 5-HT2 receptors, along with a potent anti-platelet effect, both in vitro and in vivo, suggesting its potential application in medical research as a receptor antagonist (Fujio et al., 2000).

  • Noncovalent Interactions and Structural Analysis : Another study focused on adamantane-1,3,4-thiadiazole hybrid derivatives, revealing the orientation of the amino group varies in non-halogenated structures. The analysis of intra- and intermolecular interactions using quantum theory and PIXEL method highlighted the significant role of H–H bonding in stabilizing the crystal structures, which could be crucial for designing novel materials with specific physical properties (El-Emam et al., 2020).

Polymer Science and Material Engineering

  • Polyamide-imides with Adamantyl Groups : Research into the synthesis of new polyamide-imides (PAIs) with adamantyl groups has shown these materials to have desirable properties such as solubility in various solvents, high glass transition temperatures, and thermal stability. These attributes make adamantane-based PAIs candidates for applications requiring high-performance materials, such as in aerospace or electronics (Liaw et al., 2001).

Antimicrobial and Hypoglycemic Activities

  • Antimicrobial and Hypoglycemic Activities : A study on adamantane-isothiourea hybrid derivatives showed significant in vitro antimicrobial activity against pathogenic bacteria and yeast-like fungi. Furthermore, some compounds demonstrated potent in vivo hypoglycemic activity in diabetic rats, suggesting potential therapeutic applications for treating diabetes and infections (Al-Wahaibi et al., 2017).

properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29BrN2OS/c28-21-7-5-20(6-8-21)24-25(22-3-1-2-4-23(22)30-24)32-10-9-29-26(31)27-14-17-11-18(15-27)13-19(12-17)16-27/h1-8,17-19,30H,9-16H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHUAOPLHMNUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCSC4=C(NC5=CC=CC=C54)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.